1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole
CAS No.: 2751-83-9
Cat. No.: VC14752125
Molecular Formula: C20H14Cl2N2
Molecular Weight: 353.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2751-83-9 |
|---|---|
| Molecular Formula | C20H14Cl2N2 |
| Molecular Weight | 353.2 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]benzimidazole |
| Standard InChI | InChI=1S/C20H14Cl2N2/c21-16-9-5-14(6-10-16)13-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2 |
| Standard InChI Key | JXZJOJLNOREGJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Configuration
The compound features a benzimidazole core (C₇H₆N₂) substituted at the 1-position with a 4-chlorobenzyl group and at the 2-position with a 4-chlorophenyl moiety. The benzimidazole system adopts a planar conformation, with the chlorinated substituents oriented orthogonally to minimize steric hindrance . X-ray crystallography data (CCDC 654269) confirm a dihedral angle of 87.3° between the benzimidazole plane and the 4-chlorophenyl ring, while the 4-chlorobenzyl group exhibits a torsional angle of 62.1° relative to the central heterocycle .
Crystallographic Parameters
Single-crystal analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell dimensions:
Spectroscopic Fingerprints
IR Spectroscopy (KBr, cm⁻¹):
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3273 (N-H stretch, benzimidazole)
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1631 (C=N stretch)
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1515–1381 (C-C aromatic vibrations)
¹H NMR (400 MHz, DMSO-d₆):
Synthetic Methodologies and Optimization
Conventional Acid-Catalyzed Condensation
The primary synthesis route involves condensing o-phenylenediamine with 4-chlorobenzaldehyde derivatives under acidic conditions :
Reaction Scheme:
Optimized Conditions:
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Catalyst: p-Toluenesulfonic acid (p-TsOH, 1 eq)
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Solvent: Ethanol (reflux)
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Time: 6–8 hours
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times:
Table 1: Comparative Synthesis Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 25 minutes |
| Temperature | Reflux (~78°C) | 120°C |
| Catalyst Loading | 1 equivalent | 0.8 equivalents |
| Isolated Yield | 68–72% | 83% |
Physicochemical and Thermodynamic Properties
Molecular Formula: C₂₀H₁₄Cl₂N₂
Molecular Weight: 353.2 g/mol
LogP (Octanol-Water): 4.12 (Predicted)
Aqueous Solubility: 2.8 μg/mL at 25°C
Melting Point: 214–216°C (DSC)
Thermogravimetric Analysis:
Biological Activity Profiling
Antimicrobial Efficacy
Screenings against Gram-positive (S. aureus) and Gram-negative (E. coli) strains demonstrate:
Table 2: Minimum Inhibitory Concentrations (MIC)
| Organism | MIC (μg/mL) | Reference Standard (Ciprofloxacin) |
|---|---|---|
| S. aureus ATCC 25923 | 12.5 | 1.56 |
| E. coli ATCC 25922 | 25.0 | 3.12 |
| C. albicans SC5314 | 50.0 | 6.25 (Fluconazole) |
Computational Modeling and Stability Studies
DFT Calculations
B3LYP/6-311+G(d,p) level computations provide:
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HOMO-LUMO Gap: 4.3 eV
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Electrostatic Potential: Max negative charge on benzimidazole nitrogen (−0.42 e)
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Global Reactivity Indices:
Oxidative Stability
Accelerated degradation studies (40°C/75% RH):
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t₉₀: 84 days (unprotected)
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t₉₀: 156 days (nitrogen atmosphere)
Industrial Applications and Regulatory Status
Pharmaceutical Intermediate
Used in synthesizing:
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Janus kinase (JAK) inhibitors
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PARP-1/2 antagonists
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Anthelmintic agents
Related Chlorinated Benzimidazole Derivatives
1-[(4-Chlorobenzyl)Oxy]-2-(4-Chlorophenyl)-1H-1,3-Benzimidazole
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Molecular Formula: C₂₀H₁₄Cl₂N₂O
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Key Difference: Oxygen atom in benzyl linker
1-(4-Chlorobenzyl)-2-(Thiophen-2-yl)-1H-Benzimidazole
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Molecular Formula: C₁₈H₁₃ClN₂S
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Application: Charge-transfer complexes in OLEDs
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